

Application Notes and Protocols for ANNINE-6plus in Brain Slices

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Compound of Interest

Compound Name: ANNINE-6plus

Cat. No.: B605513

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Introduction

ANNINE-6plus is a fast-response, water-soluble voltage-sensitive dye (VSD) that is ideal for monitoring neuronal activity in brain slices with high temporal and spatial resolution.[1][2] As a pure electrochromic dye, its fluorescence intensity changes linearly with variations in membrane potential, offering a direct optical readout of electrical signaling.[1] This characteristic, combined with its high sensitivity and photostability when used with two-photon microscopy, makes **ANNINE-6plus** a powerful tool for studying sub- and suprathreshold neuronal events, action potentials, and synaptic transmission in the context of neural circuits.[2][3]

The mechanism of voltage sensitivity in **ANNINE-6plus** relies on an electrochromic shift. The dye molecule intercalates into the neuronal membrane, and changes in the electric field across the membrane cause a shift in the dye's absorption and emission spectra. By exciting the dye at the red edge of its absorption spectrum, these spectral shifts are converted into detectable changes in fluorescence intensity.[1]

These application notes provide a comprehensive, step-by-step guide for the successful application of **ANNINE-6plus** in acute brain slices using two-photon microscopy.

Data Presentation

Table 1: Reagents and Solutions

Reagent/Solution	Component	Concentration	Purpose
ANNINE-6plus Stock Solution	ANNINE-6plus	1-5 mM	Concentrated dye solution for dilution in ACSF.
Dimethyl sulfoxide (DMSO) or Ethanol	-	Solvent for the dye.	
Artificial Cerebrospinal Fluid (ACSF)	NaCl	125 mM	Maintains osmotic balance and provides essential ions.
KCl	2.5 mM		
NaH ₂ PO ₄	1.25 mM		
MgCl ₂	1 mM		
NaHCO ₃	25 mM	Buffering agent.	
CaCl ₂	2 mM		
Glucose	25 mM	Energy source.	
Staining Solution	ANNINE-6plus	10-20 µM	Working concentration for staining brain slices.
ACSF	-	Vehicle for the dye.	

Table 2: Experimental Parameters

Parameter	Value	Notes
Brain Slice Thickness	200-400 μm	Thicker slices may require longer incubation times.
Incubation Temperature	32-35 $^{\circ}\text{C}$	Promotes dye penetration.
Incubation Time	10-20 minutes	Optimize for specific brain region and slice thickness.
Two-Photon Excitation Wavelength	1020-1040 nm	Excitation at the red spectral edge maximizes voltage sensitivity and minimizes phototoxicity.
Emission Filter	540 nm long-pass	Collects the emitted fluorescence.
Imaging Depth	50-200 μm	Dependent on tissue clarity and microscope capabilities.
Temporal Resolution	< 1 ms	Achievable with line-scan or random-access scanning modes.

Experimental Protocols

Preparation of ANNINE-6plus Stock Solution

- Dissolve **ANNINE-6plus** powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1-5 mM.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Store the stock solution in small aliquots at -20°C , protected from light. Avoid repeated freeze-thaw cycles.

Acute Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.

- Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based or NMDG-based slicing solution to improve tissue viability.
- Rapidly dissect the brain and prepare 200-400 µm thick slices in ice-cold, oxygenated slicing solution using a vibratome.
- Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature (20-25 °C) before staining.

Staining Brain Slices with ANNINE-6plus

- Prepare the staining solution by diluting the **ANNINE-6plus** stock solution into oxygenated ACSF to a final working concentration of 10-20 µM.
- Transfer the recovered brain slices to a small incubation chamber containing the staining solution.
- Incubate the slices for 10-20 minutes at 32-35 °C. Ensure continuous oxygenation during incubation.
- After incubation, transfer the stained slices back to the holding chamber with fresh, oxygenated ACSF for at least 30 minutes to allow for de-staining of unbound dye.

Two-Photon Imaging of ANNINE-6plus Fluorescence

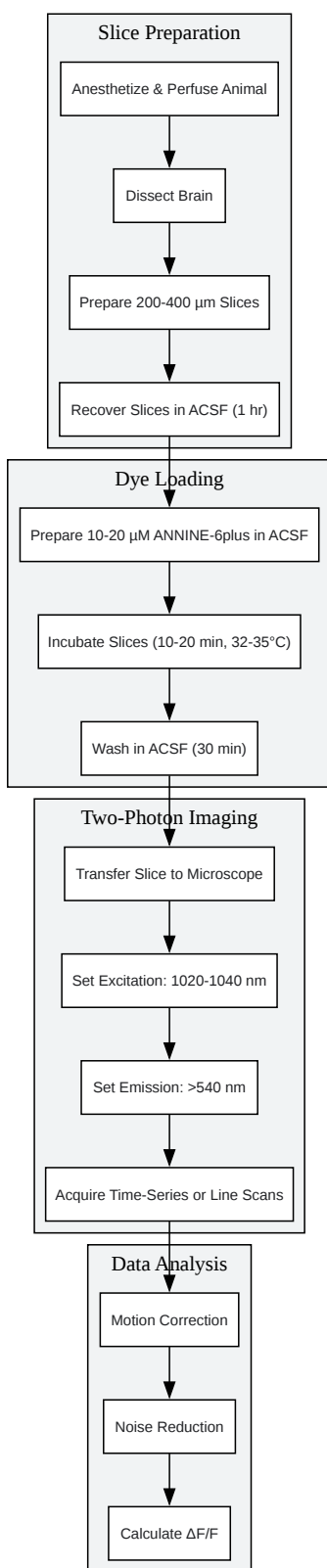
- Transfer a stained brain slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF at a rate of 2-4 mL/min at a physiological temperature (32-35 °C).
- Locate the region of interest (e.g., hippocampus, cortex) using a low-magnification objective.
- Switch to a high-magnification water-immersion objective (e.g., 20x or 40x).
- Set the two-photon excitation wavelength to 1020-1040 nm.
- Use a 540 nm long-pass emission filter to collect the fluorescence signal.

- Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
- Acquire images or line scans to record fluorescence changes associated with neuronal activity. For fast events like action potentials, line-scan mode is recommended.

Data Analysis

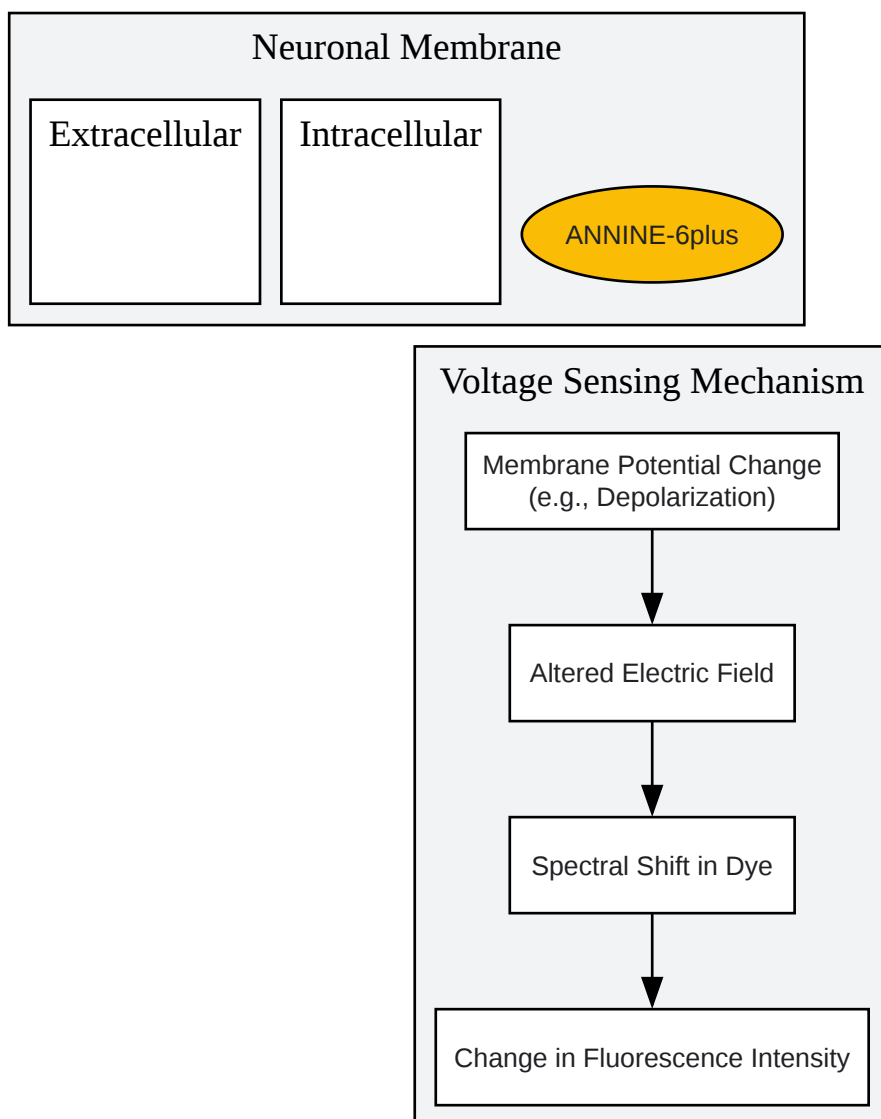
- Correct for any motion artifacts in the recorded image series.
- Apply spatial and/or temporal filtering to reduce noise.
- Calculate the relative fluorescence change ($\Delta F/F$) for each time point, where F is the fluorescence at a given time point and F_0 is the baseline fluorescence. The formula is: $\Delta F/F = (F - F_0) / F_0$.

Mandatory Visualization



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Caption: Experimental workflow for **ANNINE-6plus** application in brain slices.



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Caption: Mechanism of **ANNINE-6plus** voltage sensing in the neuronal membrane.

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